molecular formula C9H9N3O2S B7710278 3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B7710278
M. Wt: 223.25 g/mol
InChI Key: AKJNQNZECNQGMC-UHFFFAOYSA-N
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Description

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is a heterocyclic compound that contains both thiophene and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-7(13)3-4-8-11-9(12-14-8)6-2-1-5-15-6/h1-2,5H,3-4H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJNQNZECNQGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminium hydride or borane can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide involves its interaction with specific molecular targets. For instance, derivatives of oxadiazole have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is unique due to its specific combination of the thiophene and oxadiazole rings with a propanamide group. This structure provides a distinct set of chemical properties and potential biological activities that can be leveraged in various applications.

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